Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-
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Overview
Description
Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)- is a complex organic compound with a unique structure that includes multiple functional groups such as silyl ethers, thiazole, and a conjugated diene system
Preparation Methods
The synthesis of Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)- involves multiple steps, typically starting with the formation of the oxacyclohexadec-13-ene-2,6-dione coreThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the correct stereochemistry and functional group placement .
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The presence of multiple methyl groups and the thiazole ring makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The conjugated diene system can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The silyl ether groups can be substituted under acidic or basic conditions to introduce other functional groups.
Major Products: Depending on the reaction conditions, the major products can include oxidized derivatives, reduced alkenes, or substituted ethers
Scientific Research Applications
Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the conjugated diene system play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application, but often include modulation of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)- include:
Oxacyclohexadec-13-ene-2,6-dione derivatives: These compounds share the core structure but differ in the functional groups attached.
Thiazole-containing compounds: These compounds have the thiazole ring but may have different substituents and overall structures.
Silyl ether compounds: These compounds contain silyl ether groups but may have different core structures
Properties
Molecular Formula |
C39H69NO5SSi2 |
---|---|
Molecular Weight |
720.2 g/mol |
IUPAC Name |
(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |
InChI |
InChI=1S/C39H69NO5SSi2/c1-26-19-18-20-27(2)35(45-48(16,17)38(9,10)11)29(4)36(42)39(12,13)33(44-47(14,15)37(6,7)8)24-34(41)43-32(22-21-26)28(3)23-31-25-46-30(5)40-31/h21,23,25,27,29,32-33,35H,18-20,22,24H2,1-17H3/b26-21-,28-23+/t27-,29+,32-,33-,35-/m0/s1 |
InChI Key |
BIYYEQKEADNAJH-ULCRRKNHSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)/C(=C/C2=CSC(=N2)C)/C)/C |
Canonical SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C |
Origin of Product |
United States |
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